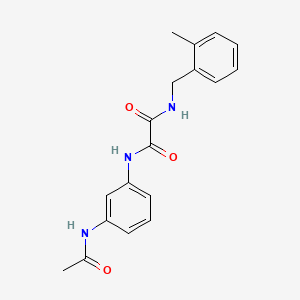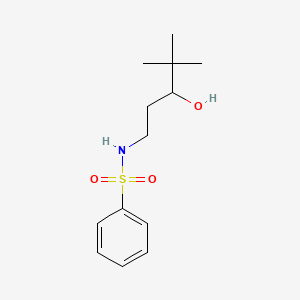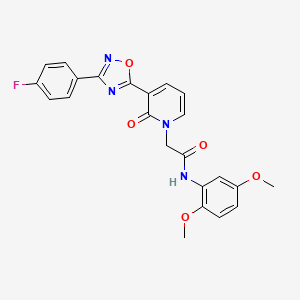
5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a cyclopropyl group, an isoxazole ring, a tetrahydroquinoline ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group could be introduced via a Simmons-Smith reaction or a cyclopropanation reaction . The isoxazole ring could be formed via a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The tetrahydroquinoline ring could be synthesized via a Povarov reaction or a Friedländer synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The isoxazole ring is a five-membered ring containing an oxygen and a nitrogen atom . The tetrahydroquinoline is a fused six-membered and five-membered ring system containing a nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The isoxazole ring is known to participate in various reactions such as ring-opening reactions, substitutions, and additions . The cyclopropyl group can undergo ring-opening reactions under certain conditions . The tetrahydroquinoline ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups (like the carboxamide) would likely make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Activity Relationships
Research into compounds structurally related to "5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide" has predominantly focused on their synthesis and potential as antibacterial and antifungal agents. For instance, a study on the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, explored a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids. This research demonstrated the significance of the amino group at the C-5 position for optimal antibacterial properties, leading to the development of sparfloxacin as a promising therapeutic agent due to its superior in vitro and in vivo potency compared to ciprofloxacin (Miyamoto et al., 1990).
Another study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlighted the creation of compounds from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This research emphasized the potential of these compounds for antibacterial and antifungal applications, showcasing the diversity of chemical modifications possible to enhance antimicrobial activity (Patel & Patel, 2010).
Antimicrobial Applications
Further research into similar compounds has demonstrated a range of antimicrobial applications. For example, studies have synthesized and evaluated the antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives. These compounds were found to exhibit good to excellent antimicrobial activity against various bacteria and pathogenic fungi, highlighting the potential of cyclopropyl and tetrahydroquinolinyl derivatives in developing new antimicrobial agents (Devarasetty et al., 2019).
Zukünftige Richtungen
The compound “5-cyclopropyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide” could be a subject of future research, given the wide range of biological activities exhibited by compounds containing isoxazole rings . Further studies could explore its potential uses in medicine or other fields.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-6-3-10-7-11(4-5-12(10)18-15)17-16(21)13-8-14(22-19-13)9-1-2-9/h4-5,7-9H,1-3,6H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDSQBBKWXGVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)NC(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2552652.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)

![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)


![2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2552665.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)




